[2-(Morpholin-4-yl)-5-nitrophenyl](phenyl)methanone
Overview
Description
2-(Morpholin-4-yl)-5-nitrophenylmethanone: is a chemical compound that features a morpholine ring, a nitrophenyl group, and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholin-4-yl)-5-nitrophenylmethanone typically involves the reaction of 4-benzoylmorpholine with trichlorophosphate at room temperature under an inert atmosphere. This reaction is followed by the addition of pyrrole in dichloromethane, also under an inert atmosphere . The reaction mixture is then treated with an aqueous saturated sodium carbonate solution, stirred, and purified by flash chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: The nitro group in the compound can be reduced to an amine group under suitable conditions.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Products may include morpholine N-oxide derivatives.
Reduction: The major product would be 2-(Morpholin-4-yl)-5-aminophenylmethanone.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe due to its structural features.
Medicine:
- Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities .
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)-5-nitrophenylmethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell cycle regulation and cytokinesis .
Comparison with Similar Compounds
4-Benzoylmorpholine: Shares the morpholine and benzoyl groups but lacks the nitrophenyl moiety.
Morpholino(phenyl)methanone: Similar structure but without the nitro group.
Uniqueness:
- The presence of both the nitrophenyl and phenylmethanone groups in 2-(Morpholin-4-yl)-5-nitrophenylmethanone) makes it unique compared to other morpholine derivatives. This unique structure contributes to its distinct chemical reactivity and potential applications .
Properties
IUPAC Name |
(2-morpholin-4-yl-5-nitrophenyl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-17(13-4-2-1-3-5-13)15-12-14(19(21)22)6-7-16(15)18-8-10-23-11-9-18/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBHTSGICZSSPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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